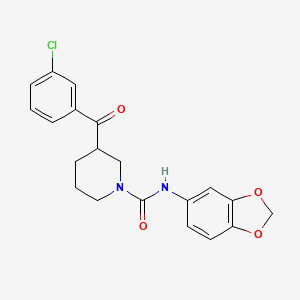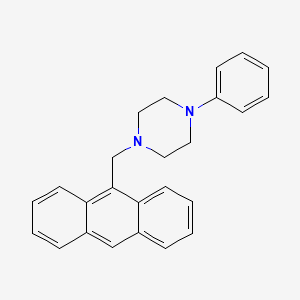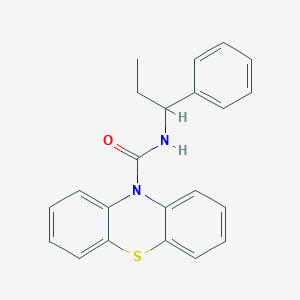![molecular formula C20H30N4O3 B5972338 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5972338.png)
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features multiple functional groups, including an imidazole ring, a morpholine ring, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative, which can be achieved by reacting imidazole with 3-chloropropylamine under basic conditions.
Attachment of the Phenoxy Group: The next step involves the reaction of the imidazole derivative with 3-bromomethylphenol to form the phenoxy-imidazole intermediate.
Formation of the Morpholine Derivative: The morpholine ring is introduced by reacting the phenoxy-imidazole intermediate with morpholine in the presence of a suitable base.
Final Coupling: The final step involves the coupling of the morpholine derivative with 2-chloropropanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the phenoxy or morpholine groups.
Aplicaciones Científicas De Investigación
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The phenoxy group can contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- **1-[3-(2-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
- **1-[3-(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-piperidin-4-ylpropan-2-ol
Uniqueness
1-[3-[(3-Imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both the imidazole and morpholine rings can enhance its interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
IUPAC Name |
1-[3-[(3-imidazol-1-ylpropylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c25-19(15-23-9-11-26-12-10-23)16-27-20-4-1-3-18(13-20)14-21-5-2-7-24-8-6-22-17-24/h1,3-4,6,8,13,17,19,21,25H,2,5,7,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWOEERKINKJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC(=C2)CNCCCN3C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-ETHYLQUINOLINE-4-CARBOHYDRAZIDE](/img/structure/B5972269.png)
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)
![N-[4-[(4-fluorophenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide](/img/structure/B5972310.png)

![4-[[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B5972325.png)
![(5E)-1-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5972331.png)
![4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B5972345.png)
![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
